molecular formula C13H18O3 B13879839 2-(Oxan-2-yloxy)-2-phenylethanol

2-(Oxan-2-yloxy)-2-phenylethanol

Cat. No.: B13879839
M. Wt: 222.28 g/mol
InChI Key: BCDVRNCZMZEOBT-UHFFFAOYSA-N
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Description

2-(Oxan-2-yloxy)-2-phenylethanol is an organic compound that features a phenyl group attached to an ethanediol moiety, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yloxy)-2-phenylethanol typically involves the reaction of phenylethanol with oxirane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of bases like sodium hydroxide to promote the opening of the oxirane ring and subsequent formation of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yloxy)-2-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylethanol derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Oxan-2-yloxy)-2-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yloxy)-2-phenylethanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxolan-3-yloxy)oxane
  • 2-(Cyclohexyloxy)tetrahydro-2H-pyran
  • 4-Hydroxyquinoline

Uniqueness

2-(Oxan-2-yloxy)-2-phenylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(oxan-2-yloxy)-2-phenylethanol

InChI

InChI=1S/C13H18O3/c14-10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-3,6-7,12-14H,4-5,8-10H2

InChI Key

BCDVRNCZMZEOBT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(CO)C2=CC=CC=C2

Origin of Product

United States

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